molecular formula C12H15N3 B7902977 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B7902977
M. Wt: 201.27 g/mol
InChI Key: HFFPVHINKMIBCR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products and synthetic drugs. Their prevalence in pharmaceuticals stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The presence of nitrogen atoms in a cyclic framework imparts unique physicochemical properties, influencing factors like solubility, lipophilicity, and metabolic stability, all of which are critical for a molecule's journey to becoming a successful drug.

Prevalence and Pharmacological Relevance of Pyrrolo[2,3-b]pyridine Core Structures

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a bicyclic aromatic heterocycle that has proven to be a valuable pharmacophore in drug discovery. Its structure is a bioisostere of indole (B1671886), a common motif in biologically active compounds. This structural similarity allows pyrrolo[2,3-b]pyridine derivatives to interact with biological targets that recognize the indole nucleus. The pyrrolo[2,3-b]pyridine core is a key component in a number of approved drugs and clinical candidates, particularly in the area of oncology and inflammatory diseases, where it often serves as a hinge-binding motif in kinase inhibitors. nih.govresearchgate.net

Conformational Flexibility and Bioactivity of Piperidine (B6355638) Moieties in Chemical Biology

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. Its conformational flexibility, primarily through its ability to adopt various chair and boat conformations, allows for the precise spatial orientation of substituents. This is critical for optimizing interactions with the binding pockets of biological targets. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enabling ionic interactions and improving aqueous solubility. The versatility of the piperidine moiety has been exploited in the design of a wide range of therapeutic agents, including those targeting the central nervous system, cardiovascular diseases, and cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFPVHINKMIBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Compound of Focus: 2 Piperidin 4 Yl 1h Pyrrolo 2,3 B Pyridine

Chemical Identity and Properties

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that incorporates both the pyrrolo[2,3-b]pyridine and piperidine (B6355638) scaffolds. Its chemical structure and properties are summarized in the table below. The dihydrochloride (B599025) salt of this compound is often used to enhance its water solubility. vulcanchem.com

PropertyValue
IUPAC Name 2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol nih.gov
CAS Number 46737122 nih.gov

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common strategy begins with the synthesis of a protected form of the piperidine moiety, followed by its coupling to the pyrrolo[2,3-b]pyridine core and subsequent deprotection.

A key intermediate in this synthesis is tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate . This intermediate can be synthesized through various coupling reactions. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen, usually under acidic conditions, to yield the target compound, this compound. nih.govmdpi.com

Preclinical Pharmacological Investigations of 2 Piperidin 4 Yl 1h Pyrrolo 2,3 B Pyridine Derivatives

Enzyme Target Modulation

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1). An in-house kinase library screening revealed that several SGK-1 inhibitors are based on this core structure. sci-hub.se Structural analysis indicated that substitutions at both the 3- and 5-positions of the 1H-pyrrolo[2,3-b]pyridine ring are key determinants of potency and selectivity. sci-hub.se

Further investigation into the structure-activity relationship (SAR) showed that a 5-methylenethiazolidine-2,4-dione moiety at the 3-position of the ring was crucial for kinase selectivity. sci-hub.se For SGK-1 inhibition specifically, the presence of a terminal amino group on the substituent at the 5-position was found to be critical for activity. sci-hub.se Interestingly, through structural modifications, such as replacing the thiazolidine-2,4-dione group, the selectivity of these compounds could be shifted away from SGK-1 towards other kinases like Polo-like kinase 4 (PLK4). sci-hub.se

SGK-1 Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives

Key structural features of 1H-pyrrolo[2,3-b]pyridine derivatives determining SGK-1 inhibitory activity.

Scaffold PositionStructural FeatureImpact on SGK-1 InhibitionReference
Position 35-methylenethiazolidine-2,4-dioneCrucial for kinase selectivity sci-hub.se
Position 5Substituent with a terminal amino groupCritical for SGK-1 inhibitory activity sci-hub.se

The 1H-pyrrolo[2,3-b]pyridine framework is a key component of several Janus kinase (JAK) inhibitors. nbuv.gov.ua The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that regulate inflammation and immune responses. nbuv.gov.ua A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been specifically developed and evaluated as immunomodulators that target JAK3. nih.gov

In the development of these inhibitors, chemical modifications to the 1H-pyrrolo[2,3-b]pyridine ring were explored to enhance JAK3 inhibitory activity. A significant increase in potency was achieved by introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position. nih.gov One particular derivative, compound 14c from the study, was identified as a potent and moderately selective JAK3 inhibitor. nih.gov This compound also demonstrated an immunomodulating effect by inhibiting the proliferation of T-cells stimulated by interleukin-2. nih.gov Molecular modeling studies, including docking calculations and WaterMap analysis, helped to confirm and rationalize the observed substituent effects on JAK3 inhibitory activity. nih.gov

JAK3 Inhibition by a Lead 1H-pyrrolo[2,3-b]pyridine Derivative

Summary of the lead compound identified as a potent JAK3 inhibitor.

CompoundKey Structural FeaturesBiological ActivityReference
Compound 14cCarbamoyl group at C5, Cyclohexylamino group at C4Potent and moderately selective JAK3 inhibitor; Inhibits IL-2 stimulated T-cell proliferation nih.gov

While the 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile platform for kinase inhibitors, preclinical research focusing specifically on its derivatives as direct inhibitors of Protein Kinase B (Akt) is not extensively reported in the surveyed scientific literature. Research into Akt inhibitors has explored closely related heterocyclic scaffolds, such as pyrrolo[2,3-d]pyrimidines, which have shown promise. dntb.gov.uafrontiersin.orgnih.gov However, to maintain strict adherence to the specified core structure, data from these related but distinct scaffolds are not detailed here.

Another study reported on fluoro-derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles (F-DANDYs) as potent DYRK1A inhibitors. nih.gov One compound from this series, 3-(4-fluorophenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine (5a) , was found to be a selective and competitive inhibitor of DYRK1A. nbuv.gov.uanih.gov This compound was effective in vivo, rescuing cognitive deficits in a mouse model of Down syndrome. nbuv.gov.uanih.gov

DYRK1A Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives

Inhibitory activity of specific 1H-pyrrolo[2,3-b]pyridine derivatives against DYRK1A.

CompoundDescriptionKey FindingsReference
Pyrazolyl-1H-pyrrolo[2,3-b]pyridine 13-(3-fluorophenyl)-5-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridinePotent, nontoxic inhibitor with nanomolar DYRK1A inhibition. dntb.gov.ua
Compound 5a (F-DANDY)3-(4-fluorophenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrrolo[2,3-b]pyridineSelective and competitive DYRK1A inhibitor; showed promnesiant effect in a mouse model. nbuv.gov.uanih.gov

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). researchgate.netnih.gov PDE4B is an enzyme involved in inflammatory processes, making its inhibitors potential therapeutics for a variety of disorders. researchgate.net The research demonstrated that through a scaffold-hopping experiment, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core was identified as a novel series of PDE4B inhibitors. researchgate.net

Most of the synthesized derivatives displayed moderate to good inhibitory activity against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. researchgate.net Structure-activity relationship (SAR) studies explored substitutions on both the aryl group and the amide portion of the molecules. researchgate.net A lead compound, 11h , emerged as a PDE4B-preferring inhibitor that was comparable in cellular activity to the standard PDE4 inhibitor, rolipram. researchgate.netnih.gov Compound 11h significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages and exhibited a good in vitro pharmacokinetic profile, marking it as a strong candidate for further development. nih.gov

PDE4B Inhibition by 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Inhibitory concentration (IC50) values for representative compounds against PDE4B.

Compound SeriesIC50 Range (μM)Lead CompoundKey Findings for Lead CompoundReference
1H-pyrrolo[2,3-b]pyridine-2-carboxamides0.11 - 1.111hPDE4B-preferring; comparable activity to rolipram; inhibits TNF-α release. researchgate.netnih.gov

While the focus of this article is the 1H-pyrrolo[2,3-b]pyridine scaffold, preclinical investigations have also been conducted on the isomeric 1H-pyrrolo[3,2-b]pyridine core for its effects on the N-Methyl-D-Aspartate (NMDA) receptor. Specifically, a series of derivatives with this related scaffold were identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor. Overactivation of NMDA receptors is linked to excitotoxicity, and selective modulation of the GluN2B subunit is a therapeutic strategy for certain neurological conditions.

Lead optimization efforts for this series focused on improving brain penetration and metabolic stability while reducing off-target effects. Several compounds, including 9, 25, 30, and 34 , showed good in vitro potency for GluN2B. When tested in vivo, these compounds achieved greater than 75% receptor occupancy in the rat brain after an oral dose, demonstrating target engagement. Compound 9 was further assessed in a dose-response experiment, which determined its ED50 to be 2.0 mg/kg.

In Vivo Target Engagement of 1H-pyrrolo[3,2-b]pyridine GluN2B NAMs

Receptor occupancy in rat brain for lead compounds.

CompoundIn Vivo FindingReference
9>75% receptor occupancy at 10 mg/kg; ED50 of 2.0 mg/kg
25>75% receptor occupancy at 10 mg/kg
30>75% receptor occupancy at 10 mg/kg
34>75% receptor occupancy at 10 mg/kg

Human Neutrophil Elastase (HNE) Inhibition (for related pyrrolo[2,3-b]pyridine derivatives)

Human Neutrophil Elastase (HNE) is a serine protease implicated in a range of inflammatory pathologies, particularly those affecting the respiratory system. nih.govnih.gov Consequently, inhibitors of HNE are of significant therapeutic interest. researchgate.net Research has identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a novel and promising framework for the development of potent HNE inhibitors. researchgate.net

Structure-activity relationship (SAR) studies have revealed critical structural requirements for this class of compounds. A key finding is that the second position of the pyrrolo[2,3-b]pyridine core must remain unsubstituted; any modifications at this position lead to a loss of HNE inhibitory activity. nih.govnih.gov In contrast, the introduction of various substituents at the fifth position is well-tolerated, often retaining or enhancing inhibitory potency. nih.govnih.gov It is theorized that bulky or lipophilic groups at position 5 can interact favorably with a large pocket in the enzyme's active site. nih.govnih.gov

Several derivatives have demonstrated high potency, with IC50 values in the low nanomolar range. nih.govresearchgate.net For instance, specific compounds from one series exhibited IC50 values of 14 nM and 15 nM, respectively. researchgate.net Another study reported a series of derivatives with IC50 values ranging from 15 to 51 nM. nih.gov Molecular docking studies support these findings, showing that the most active inhibitors adopt a geometry within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) that is favorable for the formation of a Michaelis complex. nih.govresearchgate.net

Derivative Class Key Structural Feature Reported Potency (IC50) Reference
1H-pyrrolo[2,3-b]pyridineUnsubstituted at position 214 nM / 15 nM researchgate.net
5-substituted-1H-pyrrolo[2,3-b]pyridineSubstituted at position 515 - 51 nM nih.govnih.gov

Histamine (B1213489) H1 Receptor Antagonism (for related piperidinylpyrrolopyridine derivatives)

The pyrrolopyridine nucleus has been investigated as a replacement for the indole (B1671886) ring in the development of new histamine H1 receptor antagonists. researchgate.net H1 antagonists are primary treatments for allergic conditions like allergic rhinitis. researchgate.net Studies on piperidinylpyrrolopyridine derivatives have shown this class to be a source of potent and selective H1 antagonists. researchgate.netnih.gov

A crucial aspect of their design is the nature of the acid chain attached to the piperidine (B6355638) ring. researchgate.netnih.gov Research has demonstrated that this feature is a key determinant for maintaining a long duration of action in vivo while avoiding the sedative properties that affect first-generation antihistamines. researchgate.netnih.gov By optimizing this side chain, researchers have developed compounds with potent oral antihistamine activity in animal models, such as the rat histamine-induced skin vascular permeability model, with sustained action 8 hours after administration. researchgate.net These promising compounds were then advanced to models that assess their ability to cross the blood-brain barrier, confirming a low potential for sedation. researchgate.net

Phosphoinositide 3-Kinase (PI3K) Inhibition (for related pyrrolo[3,4-c]pyridine derivatives)

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a critical role in controlling vital cellular processes, including cell growth, proliferation, and survival. mdpi.comnih.gov Their frequent dysregulation in cancer has made them a key target for anticancer therapies. mdpi.comnih.gov

Within the broader family of pyrrolopyridines, derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been synthesized and evaluated as PI3K inhibitors. mdpi.comnih.gov One study identified a derivative, 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridin-3-one (compound 21a), which demonstrated high affinity for the PI3Kγ isoform. mdpi.com This compound was shown to inhibit the monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells with an IC50 value of 270 nM. mdpi.com This activity highlights the potential of the pyrrolo[3,4-c]pyridine scaffold in developing inhibitors for specific PI3K isoforms.

Therapeutic Potential Areas (Preclinical Models)

Anticancer and Antineoplastic Activity (in vitro and animal models)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as anticancer agents through the inhibition of several key oncogenic kinases. dntb.gov.uaevitachem.comnih.govrsc.org The structural similarity of the core to DNA bases like adenine (B156593) and guanine (B1146940) is considered a factor in its effectiveness. dntb.gov.ua

Protein Kinase B (PKB/Akt) Inhibition: The PKB/Akt signaling pathway is deregulated in a majority of breast, prostate, and ovarian cancers. evitachem.com Derivatives of 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine have been developed as potent PKB/Akt inhibitors. evitachem.com Optimized carboxamide derivatives show excellent oral bioavailability, and in xenograft models of human cancer, a 2,4-dichlorobenzyl derivative suppressed tumor growth by over 80% at well-tolerated doses. evitachem.comacs.org

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: FLT3 is a receptor tyrosine kinase often overexpressed in acute myeloid leukemia (AML). nih.gov Recently designed 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant inhibitory activity against both wild-type FLT3 and its mutated forms (FLT3-ITD). nih.gov Compound CM5, for example, potently inhibited FLT3-dependent human AML cell lines (MOLM-13 and MV4-11) with IC50 values of 0.75 µM and 0.64 µM, respectively. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a driver in many tumor types. A series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activity against FGFR1, 2, and 3. rsc.org Specifically, compound 4h had an IC50 of 7 nM against FGFR1 and 9 nM against FGFR2, and it effectively inhibited the proliferation, migration, and invasion of breast cancer cells in vitro. rsc.org

Other Kinase Targets: The pyrrolopyridine framework has been successfully used to target other kinases. Pyrrolo[3,2-c]pyridine derivatives act as FMS kinase inhibitors, with compound 1r showing IC50 values between 0.15–1.78 µM against a panel of ovarian, prostate, and breast cancer cell lines. nih.gov Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer, with reported pIC50 values ranging from 7.37 to 9.92.

Target Kinase Scaffold Example Compound Therapeutic Area Key Preclinical Finding Reference
PKB/Akt1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidine2,4-Dichlorobenzyl analogBreast, Ovarian Cancer>80% tumor growth inhibition in xenografts evitachem.com
FLT31H-Pyrrolo[2,3-b]pyridineCM5Acute Myeloid LeukemiaIC50 = 0.64 µM (MV4-11 cells) nih.gov
FGFR1/21H-Pyrrolo[2,3-b]pyridine4hBreast CancerIC50 = 7 nM (FGFR1), 9 nM (FGFR2) rsc.org
FMS KinasePyrrolo[3,2-c]pyridine1rOvarian, Prostate, Breast CancerIC50 = 0.15–1.78 µM in cell lines nih.gov
TNIK1H-Pyrrolo[2,3-b]pyridineN/AColorectal CancerpIC50 range: 7.37 - 9.92

Central Nervous System (CNS) Activity (e.g., neurodegenerative diseases, anti-Parkinsonian, anti-dyskinetic)

The pyrrolo[2,3-b]pyridine scaffold is also a promising starting point for agents targeting CNS disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov

One area of investigation is the inhibition of phosphodiesterase 4B (PDE4B), an enzyme implicated in Alzheimer's disease and Parkinson's disease. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective PDE4B inhibitors, representing a potential therapeutic avenue. nih.gov

More directly, a novel pyrrolo[2,3-b]pyridine-based compound, designated S01, was rationally designed as a highly potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme in the pathology of Alzheimer's disease. nih.gov S01 inhibited GSK-3β with an exceptionally low IC50 of 0.35 nM and demonstrated the ability to decrease the hyperphosphorylation of tau protein in cellular assays. nih.gov In an in vivo zebrafish model of Alzheimer's disease, S01 significantly ameliorated dyskinesia, indicating a potential to address motor-related symptoms. nih.gov This effect was more potent than that of the established drug Donepezil under the same conditions. nih.gov

Immunomodulatory Effects

Derivatives based on the pyrrolopyridine core have shown multiple immunomodulatory and anti-inflammatory effects in preclinical models. researchgate.netnih.govnih.gov

The inhibition of Human Neutrophil Elastase (HNE) by 1H-pyrrolo[2,3-b]pyridine derivatives is directly relevant to treating inflammatory conditions, especially pulmonary diseases where HNE plays a destructive role. nih.govresearchgate.net Similarly, the inhibition of PDE4B by related derivatives provides a mechanism for anti-inflammatory action, as these compounds significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov

Furthermore, FMS kinase is not only a target in cancer but also in inflammatory disorders like rheumatoid arthritis. nih.gov Pyrrolo[3,2-c]pyridine derivatives that inhibit FMS kinase were tested for their effect on bone marrow-derived macrophages (BMDM). nih.gov The potent FMS inhibitor (compound 1r) demonstrated an IC50 of 84 nM in a CSF-1-induced BMDM growth assay, highlighting its potential as a candidate for developing anti-arthritic drugs. nih.gov The broader class of pyrrolo[3,4-c]pyridines has also been noted for its potential in treating diseases of the immune system. nih.gov

Anti-inflammatory Properties

The pyrrolo[2,3-b]pyridine scaffold and its related isomers have been a subject of investigation for potential anti-inflammatory properties. Research has explored their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. A series of substituted pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant results comparable to the standard drug, diclofenac. nih.gov Molecular docking studies suggest that these active compounds may exert their effects by binding to the COX-2 enzyme. nih.gov

Derivatives of the related pyrrolo[2,3-d]pyrimidine nucleus have also demonstrated notable anti-inflammatory effects. researchgate.netresearchgate.net For instance, compounds such as 4-(3,5-Dimethyl-4H-pyrazol-1-yl)-7-(4-Methoxyphenyl)-5,6-diphenyl-4,7dihydro-3H-pyrrolo[2,3-d]pyrimidine showed significant activity in in-vivo anti-inflammatory assays. researchgate.net Similarly, the pyrrolo[3,4-c]pyridine scaffold has been explored for its potential to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory conditions like arthritis. nih.govmdpi.comresearchgate.net Furthermore, novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have been shown to reduce paw edema and levels of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α) in rat models. semanticscholar.org

Table 1: Anti-inflammatory Activity of Selected Pyrrolopyridine Derivatives

Compound Class Specific Derivative/Compound Key Findings Reference
Pyrrolo[2,3-b]pyridine Substituted derivatives (e.g., 3i, 3l) Showed significant in vivo anti-inflammatory activity, comparable to diclofenac; docking studies confirmed binding to COX-2. nih.gov
Pyrrolo[2,3-d]pyrimidine 4-(3,5-Dimethyl-4H-pyrazol-1-yl)-7-(4-Methoxyphenyl)-5,6-diphenyl-4,7dihydro-3H-pyrrolo[2,3-d]pyrimidine (9b) Exhibited significant in vivo anti-inflammatory activity. researchgate.net
Pyrrolo[3,4-d]pyridazinone 6-butyl-1-[[4-[[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]methyl]-2-thioxo-1,3,4-oxadiazol-5-yl]methoxy]-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazin-4-one (13b) Reduced paw edema, PGE2, and TNF-α levels in a carrageenan-induced inflammation model in rats. semanticscholar.org
Pyrrolo[3,4-c]pyridine 5-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives Investigated as inhibitors of matrix metalloproteinases (MMPs). mdpi.comresearchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antileishmanial, Antitrypanosomal, Antitubercular)

The broad antimicrobial potential of the pyrrolopyridine core structure has been extensively documented, with various isomers showing efficacy against a wide spectrum of pathogens.

Antibacterial Derivatives of pyrrolopyridine have demonstrated significant antibacterial capabilities. For example, certain pyrrolo[2,3-d]pyrimidines exhibited potent activity against Staphylococcus aureus, with some compounds showing a minimum inhibitory concentration (MIC) of 0.31 mg/mL, which is superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govsigmaaldrich.com The related 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have also been identified as a novel class of antibacterial agents, with the most active molecule demonstrating an MIC value of 3.35 µg/mL against E. coli. nih.gov Furthermore, studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have reported moderate antibacterial activities against both Gram-positive and Gram-negative bacteria. japsonline.com The issue of bacterial resistance has also been a focus, with some pyrrolo[3,2-b]pyridine derivatives showing activity against resistant strains of E. coli. nih.govmdpi.com

Antifungal The antifungal properties of pyrrolopyridine derivatives are also noteworthy. A series of pyrrolo[2,3-d]pyrimidines displayed excellent activity against Candida albicans, with MIC values ranging from 0.31-0.62 mg/mL, surpassing the efficacy of the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.govsigmaaldrich.com Similarly, novel pyrrole (B145914) and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties showed remarkable antifungal activity compared to mycostatine. researchgate.net Research on pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives also revealed potent to moderate activity against various microorganisms, including Candida sp. and Aspergillus niger. researchgate.net

Antiviral The pyrrolopyridine scaffold is a component of several antiviral agents. researchgate.netnih.gov Derivatives of pyrrolo[3,4-c]pyridine have been investigated as inhibitors of the HIV-1 integrase enzyme, a crucial target in the development of antiretroviral therapies. nih.gov Other derivatives of this same scaffold have been identified as promising and selective inhibitors of the respiratory syncytial virus (RSV). mdpi.com Additionally, a class of 4,5,6,7-substituted pyrrolo[2,3-d]pyrimidines has been developed, exhibiting superior antiviral activity, particularly against human DNA viruses like cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). wipo.int

Antileishmanial and Antitrypanosomal Investigations into parasitic diseases have identified pyrazolopyridine derivatives as promising leads. Three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and tested against promastigote forms of Leishmania amazonensis. nih.gov The results were highly promising, with 3'-diethylaminomethyl-substituted compounds being the most active, showing IC50 values as low as 0.12 µM. nih.gov These compounds were also classified as trypanocidal agents, indicating a broader antiparasitic potential. nih.gov

Antitubercular Several pyrrolopyridine-based compounds have been evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel antimycobacterial class that targets mycobacterial respiration by inhibiting the cytochrome bc1 complex. acs.org Furthermore, a series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives were synthesized and showed good antitubercular properties against an Mtb reporter strain, with the most active compound having an MIC90 of 0.488 µM. nih.gov Naturally occurring antibiotics with the pyrrolo[2,3-d]pyrimidine moiety, such as tubercidin (B1682034) and toyocamycin, have also exhibited significant activity against Mtb. nih.gov

Table 2: Antimicrobial Efficacy of Selected Pyrrolopyridine Derivatives

Activity Compound Class Specific Derivative/Compound Target Organism(s) Key Findings (e.g., MIC, IC50) Reference
Antibacterial Pyrrolo[2,3-d]pyrimidine Compounds 3b, 3c, 7e Staphylococcus aureus MIC = 0.31 mg/mL nih.govsigmaaldrich.com
5-oxo-4H-pyrrolo[3,2-b]pyridine Lead compound from HTS Escherichia coli MIC = 3.35 µg/mL nih.gov
Antifungal Pyrrolo[2,3-d]pyrimidine Compounds 3a-d, 7a, 7e, 11d Candida albicans MIC = 0.31-0.62 mg/mL nih.govsigmaaldrich.com
Pyrrolo[2,3-b]pyrano[2,3-d]pyridine Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate (12) Various bacteria Most active against tested bacteria. researchgate.net
Antiviral Pyrrolo[3,4-c]pyridine Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivative (13a) Respiratory Syncytial Virus (RSV) Selected for preclinical studies as a direct and selective RSV fusion inhibitor. mdpi.com
Pyrrolo[2,3-d]pyrimidine 4,5,6,7-substituted derivatives HCMV, HSV-1 Superior antiviral activity compared to known derivatives. wipo.int
Antileishmanial Pyrazolo[3,4-b]pyridine 3'-diethylaminomethyl-substituted 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic ester (22) Leishmania amazonensis IC50 = 0.12 µM nih.gov
Antitubercular Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Frontrunner compound (5h) Mycobacterium tuberculosis Nanomolar activity; inhibits cytochrome bc1 complex. acs.org
4-aminopyrrolo[2,3-d]pyrimidine Compound 11 Mycobacterium tuberculosis MIC90 = 0.488 µM nih.gov

Analgesic and Sedative Properties (for related pyrrolo[3,4-c]pyridine derivatives)

The pyrrolo[3,4-c]pyridine isomer, in particular, has been a focus of research for its potential effects on the central nervous system, with many derivatives being studied as analgesic and sedative agents. nih.govnih.gov

In preclinical studies, new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic activity. mdpi.com When evaluated using the "writhing test," an assay for peripherally acting analgesics, all tested imides were found to be more active than the reference drug, acetylsalicylic acid. mdpi.com Notably, two phenylpiperazine derivatives, compounds 9 and 11, showed analgesic potency similar to that of morphine in this test. mdpi.com In the "hot plate" test, which assesses centrally mediated analgesia, derivative 9 exerted a significant analgesic effect at multiple doses, while compound 11 was effective at a single higher dose. mdpi.com

Regarding sedative properties, these same 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were shown to significantly suppress the spontaneous locomotor activity in mice, indicating a sedative effect. nih.govmdpi.com Certain compounds also prolonged the duration of thiopental-induced sleep, further confirming their sedative potential. mdpi.com The most potent sedative effect in one study was produced by a compound designated as 32, which had an ED50 of 12.03 mg/kg for suppressing locomotor activity. nih.gov These findings suggest that the pyrrolo[3,4-c]pyridine scaffold is a promising starting point for the development of new analgesic and sedative drugs. nih.govnih.govmdpi.com

Elucidation of Molecular Mechanisms of Action

Protein Kinase Inhibition Modalities

There is no specific data available in the reviewed sources detailing the protein kinase inhibition modalities of 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine. Studies on related, but structurally distinct, derivatives of 1H-pyrrolo[2,3-b]pyridine show activity against various kinases; however, these findings cannot be directly attributed to the specific compound . For instance, certain N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been investigated as selective inhibitors of Janus kinase 1 (JAK1). Similarly, other complex derivatives have been explored for their potential to inhibit Fibroblast Growth Factor Receptors (FGFR) and Protein Kinase B (PKB/Akt). These activities are highly dependent on the specific substitutions on the core scaffold and cannot be extrapolated to the unsubstituted this compound.

Impact on Key Intracellular Signal Transduction Pathways (e.g., JAK/STAT Pathway, PI3K-PKB-mTOR Pathway)

Due to the lack of specific research on its kinase inhibition profile, there is no available information describing the impact of this compound on key intracellular signal transduction pathways such as the JAK/STAT or PI3K-PKB-mTOR pathways. The functional consequences of a compound on these pathways are a direct result of its interaction with specific protein kinases or other regulatory enzymes, none of which have been documented for this particular molecule.

Enzymatic Activity Regulation and Functional Consequences

No studies detailing the regulation of enzymatic activity or the resulting functional consequences following exposure to this compound were found. The characterization of how a compound modulates enzyme function and the subsequent cellular or physiological outcomes requires specific biological testing, the results of which are not present in the available literature for this compound.

Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yl 1h Pyrrolo 2,3 B Pyridine Scaffolds

Influence of Pyrrolo[2,3-b]pyridine Ring Substitutions on Biological Potency and Selectivity

Modifications to the bicyclic 1H-pyrrolo[2,3-b]pyridine ring system have a profound effect on the potency and selectivity of these compounds as inhibitors of various biological targets, such as kinases and other enzymes. researchgate.netrsc.org The nature and placement of substituents are critical factors in modulating activity. researchgate.net

Research into analogues as antiproliferative agents has shown that the electronic properties of substituents on the pyrrolo[2,3-b]pyridine core are significant. One SAR study concluded that analogues with electron-withdrawing groups were generally more potent than those with electron-donating groups. researchgate.net For instance, in the pursuit of new biologically active scaffolds, derivatives were synthesized with electron-withdrawing chloro groups on a phenyl ring attached to the pyrrole (B145914) nitrogen, a strategy intended to enhance biological activity. researchgate.net

In the context of phosphodiesterase 4B (PDE4B) inhibitors, scaffold hopping experiments identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent leads. nih.gov SAR analysis of these derivatives revealed that moving the ring nitrogen from an indole (B1671886) (inactive) to form the pyrrolo[2,3-b]pyridine core led to a significant increase in potency against PDE4B. nih.gov However, N-methylation of the pyrrole nitrogen resulted in an inactive compound, highlighting the sensitivity of this position to substitution. nih.gov

For inhibitors of colony-stimulating factor 1 receptor (CSF1R), the positioning of substituents on the related pyrrolo[2,3-d]pyrimidine scaffold was found to be crucial. Substitutions at the C6 position yielded compounds with potent inhibitory activity, whereas modifications at the C4 and C5 positions resulted in completely inactive compounds. mdpi.com While a different core, this underscores the regio-specificity of substituent effects on pyrrolopyrimidine-type scaffolds. A study on a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine targeting CSF1R confirmed the importance of the nitrogen arrangement within the bicyclic system; the 7-azaindole (B17877) derivative was 20-fold less potent than its pyrrolopyrimidine parent, emphasizing the critical role of the N-3 atom in the pyrrolopyrimidine for efficient inhibition. nih.gov

The table below summarizes the effect of substitutions on the pyrrolo[2,3-b]pyridine ring on the inhibition of various targets.

TargetSubstitution on Pyrrolo[2,3-b]pyridine RingEffect on PotencyReference
Various Cancer Cell Lines Electron-withdrawing groupsIncreased potency researchgate.net
PDE4B Change from indole to pyrrolo[2,3-b]pyridineIncreased potency nih.gov
PDE4B N-methylation of pyrroleLoss of activity nih.gov
FGFR1 2-(2,6-dichloro-3,5-dimethoxyphenyl)-N,N-dimethylacetamide at C4Potent inhibition (IC₅₀ = 7 nM) rsc.org
CSF1R Change from pyrrolo[2,3-d]pyrimidine to 7-azaindole20-fold decrease in potency nih.gov

This table is for illustrative purposes and combines findings from various derivatives of the core scaffold.

Modulation of Piperidine (B6355638) Moiety for Optimized Pharmacological Profiles

The piperidine moiety attached to the 1H-pyrrolo[2,3-b]pyridine core is a key site for modification to fine-tune the pharmacological properties of these compounds. Alterations to this ring and its substituents can influence potency, selectivity, and pharmacokinetic characteristics like metabolic stability and bioavailability. nih.govacs.org

In a series of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivatives developed as Protein Kinase B (PKB) inhibitors, modifications to a benzyl (B1604629) group attached to the 4-amino position of the piperidine ring significantly impacted both affinity and selectivity. nih.gov While many substitutions on the benzyl group led to reduced affinity, 2,4-dichloro and 2-naphthyl analogues maintained potency similar to the parent compound. nih.gov Interestingly, the position of a chloro substituent had a marked effect on selectivity against the related kinase PKA; moving the chloro from the 4-position to the 2-position on the benzyl ring recovered approximately 40-fold selectivity for PKB versus PKA. nih.gov

Further optimization of this series led to the replacement of the 4-amino-4-benzylpiperidine group with a 4-amino-piperidine-4-carboxamide moiety. nih.gov This change was driven by the need to improve the metabolic profile, as the benzylpiperidine compounds suffered from rapid clearance and low oral bioavailability. rsc.orgnih.gov The resulting carboxamide derivatives proved to be potent and orally bioavailable inhibitors. nih.gov

The importance of the size and nature of substituents attached to the piperidine or analogous rings is a recurring theme. In one study on PDE4B inhibitors, it was found that smaller groups like cyclopropyl (B3062369) or difluoroazetidine attached to an amide at position 2 of the pyrrolo[2,3-b]pyridine core could occupy a small pocket in the enzyme's catalytic domain. nih.gov In contrast, introducing larger spirocyclic groups at the same position led to steric hindrance and a significant loss of inhibitory activity. nih.gov This highlights a common principle where the piperidine moiety and its substituents must fit within the specific geometric constraints of the target's binding site.

The table below illustrates how modifications to the piperidine moiety or its substituents can affect biological activity.

ScaffoldModification on Piperidine MoietyTargetObserved EffectReference
Pyrrolo[2,3-d]pyrimidine 4-(2-chlorobenzyl)amino on piperidinePKBMaintained potency, improved selectivity vs. PKA nih.gov
Pyrrolo[2,3-d]pyrimidine 4-(2,4-dichlorobenzyl)amino on piperidinePKBMaintained potency nih.gov
Pyrrolo[2,3-d]pyrimidine Replacement of benzylamine (B48309) with carboxamide at C4PKBImproved oral bioavailability rsc.orgnih.gov
Pyrrolo[2,3-b]pyridine Large spirocyclic groups on linked amidePDE4BSignificant loss of activity (steric hindrance) nih.gov

This table includes data from the closely related pyrrolo[2,3-d]pyrimidine scaffold to illustrate principles of piperidine modulation.

Identification of Key Pharmacophore Features for Target Engagement

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives, several key features for target engagement have been identified through SAR studies and molecular modeling.

Hydrogen Bonding of the Bicyclic Core : The pyrrolo[2,3-b]pyridine nucleus is a critical "hinge-binding" fragment for many kinase inhibitors. nih.gov The nitrogen atoms in the bicyclic system form crucial hydrogen bonds with backbone residues in the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket. nih.govacs.org For example, the 7-azaindole was the original hinge-binding fragment from which a series of PKB inhibitors was derived. nih.gov

π-π Stacking Interactions : The aromatic nature of the pyrrolo[2,3-b]pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target's binding site. nih.gov Molecular docking studies of PDE4B inhibitors showed that the core ring of a lead compound engaged in π-π stacking with Phe618 and Tyr405 residues. nih.gov

Substituent-Directed Interactions : Substituents on both the pyrrolo[2,3-b]pyridine core and the piperidine moiety provide additional points of interaction that enhance affinity and confer selectivity. For PDE4B inhibitors, an azetidine (B1206935) ring attached via an amide linker extended into the catalytic domain, directly blocking the access of the natural substrate, cAMP. nih.gov The specific substitutions on the piperidine can occupy distinct pockets within the binding site. For some antiproliferative pyrrolo[2,3-b]pyridine derivatives, the mechanism of action involves intercalation into DNA, where the planar aromatic core stacks between DNA base pairs, blocking replication. researchgate.net

Defined Vectorial Exit from the Scaffold : The position from which substituents extend from the core scaffold is crucial. As seen with CSF1R inhibitors based on the related pyrrolopyrimidine scaffold, activity is highly dependent on the substitution point (C6 being active, while C4/C5 were not), indicating a specific directional vector is required for substituents to engage with the target protein. mdpi.com

These features collectively define the pharmacophore for this class of compounds, guiding the rational design of new derivatives with improved potency and selectivity for their intended biological targets.

Advanced Computational and in Silico Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a protein and calculating a "binding score" or "docking score" that estimates the binding affinity.

In studies of related pyrrolopyridine derivatives, molecular docking has been used to elucidate interactions with various protein kinases. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide were docked into the active site of phosphodiesterase 4B (PDE4B) to understand their inhibitory mechanism. Similarly, docking studies on (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives against the GlcN-6P receptor helped identify key hydrogen bond interactions with amino acid residues like GLU315 and SER316, yielding binding affinities in the range of -6.7 to -8.5 kcal/mol.

A hypothetical docking study of this compound would reveal:

Binding Pose: The most likely three-dimensional orientation of the compound within the target's active site.

Key Interactions: Specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or pi-stacking with the pyrrolopyridine core or the piperidine (B6355638) ring.

Binding Affinity: A quantitative score (e.g., in kcal/mol) that predicts the strength of the interaction, allowing for comparison with other potential inhibitors.

Table 1: Illustrative Molecular Docking Data for a Pyrrolopyridine Compound This table is a hypothetical representation of typical docking results and does not reflect actual data for this compound.

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Kinase A-9.2LYS-72, GLU-91Hydrogen Bond
Kinase A-9.2VAL-57, LEU-148Hydrophobic
Kinase B-7.8ASP-184Hydrogen Bond
Kinase B-7.8PHE-169Pi-Pi Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for optimizing lead compounds and predicting the activity of newly designed molecules.

2D-QSAR: This method uses descriptors calculated from the 2D representation of molecules, such as molecular weight, logP, and topological indices, to build a predictive model.

3D-QSAR: This approach, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), requires the 3D alignment of molecules and uses steric and electrostatic field values as descriptors. The resulting contour maps can guide structural modifications to enhance activity.

For a series of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives targeting Janus Kinase (JAK), 2D-QSAR models were developed with high correlation coefficients (R² > 0.86) for JAK1, JAK2, and JAK3. The 3D-QSAR models for the same series provided contour maps that highlighted regions where steric bulk, positive charge, or hydrogen bond donors could improve or diminish inhibitory activity. While no specific QSAR models for this compound have been published, developing such a model would require a dataset of analogues with measured biological activity against a specific target.

In Silico Target Prediction and Activity Spectrum Analysis

When the biological target of a compound is unknown, in silico target prediction tools can be used to generate a list of the most probable protein targets. These tools operate on the principle of chemical similarity, suggesting that a molecule is likely to bind to the same targets as other known bioactive molecules with similar structures.

Prominent tools for this purpose include:

SwissTargetPrediction: This web server screens a query molecule against a database of thousands of active compounds to predict its most likely macromolecular targets. The output is a ranked list of proteins, providing clues to the compound's mechanism of action and potential off-target effects.

PASS (Prediction of Activity Spectra for Substances): This software predicts a wide range of biological activities (e.g., pharmacological effects, mechanisms of action, toxicity) based on the structure of the compound.

A target prediction analysis for this compound would likely identify various protein kinases, G-protein coupled receptors, and ion channels as potential targets, which is consistent with the known activities of the broader azaindole family of compounds.

Molecular Dynamics and Binding Free Energy Calculations

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. Starting from a docked pose, an MD simulation calculates the movements of every atom in the system, offering insights into the stability of the binding pose and the flexibility of the protein and ligand.

Following an MD simulation, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. This value is often more accurate than the scoring functions used in molecular docking as it accounts for factors like solvation effects and conformational changes. A study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors used MD simulations to confirm the stability of the docked poses and MM-PBSA calculations to refine binding energy estimations. Such an analysis for a this compound-protein complex would validate the initial docking results and provide a more rigorous estimate of the binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can calculate a variety of molecular properties that are crucial for understanding reactivity and intermolecular interactions.

Key parameters derived from DFT calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for non-covalent interactions.

Optimized Geometry: DFT can determine the most stable 3D conformation of the molecule in a vacuum or solvent.

While specific DFT studies on this compound are not found in the reviewed literature, research on related heterocyclic systems uses these calculations to rationalize their structural and electronic features.

In Silico ADMET Prediction for Pharmacokinetic Profiling

ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues, thereby reducing late-stage failures.

Various software tools and web servers (e.g., SwissADME, pkCSM, ADMET Predictor) can calculate key descriptors related to pharmacokinetics. A full in silico ADMET profile for this compound would provide estimates for the properties listed in the table below. For example, studies on other heterocyclic compounds have used these tools to predict properties like Caco-2 permeability, cytochrome P450 (CYP) inhibition, and human intestinal absorption.

Table 2: Representative In Silico ADMET Prediction Parameters This table illustrates the types of data generated from ADMET prediction tools and is not based on actual results for the subject compound.

Property CategoryParameterPredicted Value/ClassificationImplication
Absorption Human Intestinal AbsorptionHigh (>90%)Good oral absorption likely
Caco-2 PermeabilityHighGood cell membrane permeability
P-glycoprotein SubstrateNoNot likely to be removed by efflux pumps
Distribution Blood-Brain Barrier (BBB) PermeantYesCan potentially act on CNS targets
Plasma Protein Binding85%Moderate binding to plasma proteins
Metabolism CYP1A2 InhibitorNoLow risk of drug-drug interactions via CYP1A2
CYP2D6 InhibitorYesPotential for interactions with CYP2D6-metabolized drugs
CYP3A4 InhibitorNoLow risk of drug-drug interactions via CYP3A4
Excretion Total Clearance (log ml/min/kg)0.5Estimated rate of removal from the body
Toxicity AMES ToxicityNoPredicted to be non-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Research Methodologies for Characterization and Biological Assessment

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

The definitive identification of "2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine" and related derivatives is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR are employed to map the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in derivatives of 1H-pyrrolo[2,3-b]pyridine, the chemical shifts (δ) of the protons on the pyrrolo[2,3-b]pyridine core and the piperidine (B6355638) ring provide unambiguous evidence of the compound's structure. acs.org The coupling constants (J) between adjacent protons further aid in confirming the connectivity. In a typical ¹H NMR spectrum of a related compound, 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, recorded in CDCl₃, characteristic signals for the aromatic protons of both the pyridine (B92270) and the pyrrolopyridine rings are observed at specific chemical shifts. researchgate.net For example, signals around 8.62 ppm and 8.29 ppm can be attributed to the pyridine and pyrrolopyridine protons, respectively. researchgate.net

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum can also offer structural insights. For derivatives of 1H-pyrrolo[2,3-b]pyridine, electrospray ionization (ESI) is a common method for generating ions for mass analysis. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a 1H-pyrrolo[2,3-b]pyridine derivative would be expected to show characteristic absorption bands for N-H stretching of the pyrrole (B145914) and piperidine moieties, as well as C-H and C=C/C=N stretching vibrations of the aromatic rings. uni.lu

Below is an interactive data table summarizing the typical spectroscopic data for a closely related 1H-pyrrolo[2,3-b]pyridine derivative.

Technique Instrumentation Observed Data for a 1H-pyrrolo[2,3-b]pyridine derivative
¹H NMRBruker Avance (e.g., 400 or 600 MHz)Chemical shifts (δ) in ppm, coupling constants (J) in Hz. For example, aromatic protons typically appear in the range of 7.0-8.5 ppm. researchgate.net
¹³C NMRBruker Avance (e.g., 101 or 151 MHz)Chemical shifts (δ) in ppm for each unique carbon atom. acs.org
Mass SpectrometryQ-TOF or similar high-resolution instrumentsProvides exact mass (m/z) to confirm molecular formula. nih.govnih.gov
Infrared SpectroscopyFT-IR SpectrometerCharacteristic absorption bands (in cm⁻¹) for functional groups like N-H, C-H, C=C, and C=N.

Biochemical Assays for Enzyme Inhibition and Activity Measurement

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a variety of kinase inhibitors. nih.govmdpi.comnih.gov Consequently, biochemical assays are fundamental in evaluating the inhibitory potency of "this compound" and its derivatives against specific enzyme targets. These assays typically measure the compound's ability to block the catalytic activity of an enzyme in a controlled, cell-free environment.

Commonly employed assays include:

Kinase Inhibition Assays: These assays are designed to measure the inhibition of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Protein Kinase B (PKB/Akt). nih.govnih.govmdpi.com The activity is often determined by quantifying the phosphorylation of a substrate peptide or protein. This can be achieved through various detection methods, including radiometric assays using ³²P-ATP, or non-radioactive methods like fluorescence resonance energy transfer (FRET), and enzyme-linked immunosorbent assays (ELISA). The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1 with IC₅₀ values in the nanomolar range. nih.gov

Histone Deacetylase (HDAC) Inhibition Assays: Some pyrrolo[2,3-b]pyridine derivatives have been investigated as HDAC inhibitors. nih.gov Biochemical assays for HDAC inhibition measure the removal of acetyl groups from a substrate, often a fluorescently labeled peptide.

The following interactive table presents representative data from biochemical assays for derivatives of 1H-pyrrolo[2,3-b]pyridine.

Enzyme Target Assay Principle Example Derivative Reported IC₅₀
FGFR1Kinase activity assayA 1H-pyrrolo[2,3-b]pyridine derivative7 nM nih.gov
FGFR2Kinase activity assayA 1H-pyrrolo[2,3-b]pyridine derivative9 nM nih.gov
FGFR3Kinase activity assayA 1H-pyrrolo[2,3-b]pyridine derivative25 nM nih.gov
CSF1RKinase activity assayA pyrrolo[2,3-d]pyrimidine analogLow nanomolar range mdpi.com
PKB (Akt)Kinase activity assayA 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamideNanomolar range nih.gov
HDAC1HDAC activity assayA pyrrolo[2,3-d]pyrimidine derivative5.2 nM nih.gov

Cell-Based Assays for Cellular Activity and Proliferation Assessment (e.g., T cell proliferation, HSC migration, tumor cell lines)

To understand the biological effects of "this compound" in a more physiologically relevant context, a variety of cell-based assays are employed. These assays assess the compound's impact on cellular processes such as proliferation, migration, and survival.

Tumor Cell Line Proliferation Assays: The antiproliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives is frequently evaluated against a panel of human cancer cell lines. nih.govnih.gov Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and direct cell counting. For example, derivatives have been tested against breast cancer cell lines (e.g., 4T1), prostate cancer cells (e.g., PC3), and glioblastoma cells (e.g., U87MG). nih.govnih.gov The efficacy is typically reported as the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition). A derivative of 1H-pyrrolo[2,3-b]pyridine, compound 4h, inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. nih.gov

T Cell Proliferation Assays: Given that some 1H-pyrrolo[2,3-b]pyridine derivatives inhibit kinases involved in immune signaling, their effect on T cell proliferation can be assessed. These assays typically involve stimulating T cells with mitogens (e.g., phytohemagglutinin) or specific antigens and then measuring cell proliferation, often by monitoring the incorporation of labeled nucleotides (e.g., ³H-thymidine) or using fluorescent dyes.

Hematopoietic Stem Cell (HSC) Migration Assays: The migration of hematopoietic stem cells is a critical process in both normal physiology and in the context of bone marrow transplantation. The influence of compounds on HSC migration can be studied using transwell migration assays. In these assays, HSCs are placed in the upper chamber of a transwell plate, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is then quantified.

The table below provides an overview of the types of cell-based assays used to evaluate 1H-pyrrolo[2,3-b]pyridine derivatives and representative findings.

Assay Type Cell Line/Type Endpoint Measured Example Finding for a Derivative
Antiproliferation4T1 (Breast Cancer)Inhibition of cell growth and colony formationCompound 4h showed concentration-dependent inhibition of proliferation. nih.gov
AntiproliferationPC3 (Prostate Cancer)Inhibition of cell proliferationActive in antiproliferative assays. nih.gov
AntiproliferationU87MG (Glioblastoma)Inhibition of cell proliferationActive in antiproliferative assays. nih.gov
Apoptosis4T1 (Breast Cancer)Induction of programmed cell deathCompound 4h induced apoptosis in 4T1 cells. nih.gov
Cell Migration/Invasion4T1 (Breast Cancer)Reduction in cell migration and invasionCompound 4h significantly reduced migration and invasion. nih.gov

Future Perspectives in 2 Piperidin 4 Yl 1h Pyrrolo 2,3 B Pyridine Research

Strategies for Further Optimization of Potency and Selectivity

The optimization of lead compounds is a cornerstone of drug discovery. For derivatives of 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine, future strategies will build upon existing structure-activity relationship (SAR) data to rationally design molecules with improved potency and selectivity.

Key optimization strategies include:

Modification of the Piperidine (B6355638) Ring: The piperidine moiety is a frequent site for chemical modification. Introducing unsaturation, such as moving to a tetrahydropyridine (B1245486) ring, has been shown to increase potency in related azaindole series targeting Trypanosoma cruzi. dndi.org Further exploration of substitutions on the piperidine nitrogen and at other positions could fine-tune the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of piperidinylpyrrolopyridines developed as H1 antagonists, the nature of the acidic chain attached to the piperidine was a critical determinant of in vivo duration of action. researchgate.net

Substitution on the Pyrrolo[2,3-b]pyridine Core: The pyrrolopyridine (7-azaindole) nucleus is essential for activity, and its modification is a viable strategy for optimization. dndi.org SAR studies on related pyrrolopyrimidines—bioisosteres of the 7-azaindole (B17877) core—have shown that substitutions at various positions can dramatically influence selectivity. For example, in a series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines, functional groups at the C5' position of the C6 aniline (B41778) were modulated to achieve over 1000-fold selectivity for IGF-1R over JNK1 kinases. nih.gov Similar systematic substitutions on the aromatic rings of the this compound scaffold could yield inhibitors with enhanced selectivity for specific kinase targets.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (scaffold hopping) can lead to novel intellectual property and improved properties. The 7-azaindole core itself is a bioisostere of indoles and pyrrolopyrimidines. ntnu.no Researchers have successfully used a scaffold-hopping approach to identify 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Future work could involve replacing the piperidine ring with other saturated heterocycles like morpholine (B109124) or piperazine, or altering the pyrrolopyridine core itself to explore new chemical space. dndi.org However, it is noted that replacing the piperidine with a morpholine ring in one azaindole series led to an inactive compound, highlighting the importance of this specific ring system for activity in some contexts. dndi.org

The following table summarizes SAR findings for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors, illustrating how modifications affect potency.

CompoundR GroupPDE4B IC50 (µM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl (B3062369)1.11.3
11d Cyclopentyl0.283.5
11h 3,3-Difluoroazetidine0.146.0
11j Tetrahydrofuran-3-yl0.222.5
11l 1-Methyl-piperidin-4-yl0.112.0

Data sourced from a study on PDE4B inhibitors, demonstrating the impact of varying the amide substituent on inhibitory activity and selectivity. nih.gov

Exploration of Novel Therapeutic Applications and Target Identification

The versatility of the pyrrolopyridine scaffold is evident from the diverse biological activities reported for its derivatives, including antitubercular, antitumor, antiviral, and anti-inflammatory effects. nih.gov This suggests that this compound and its analogs could be effective against a wide array of diseases.

Future research will focus on:

Kinase Inhibitor Discovery: The pyrrolopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. ntnu.no Derivatives have shown potent activity against various kinases, including Protein Kinase B (PKB/Akt), nih.gov Fibroblast Growth Factor Receptor (FGFR), rsc.org Colony-Stimulating Factor 1 Receptor (CSF1R), ntnu.nonih.gov and Traf2 and Nck-interacting kinase (TNIK). Given the central role of kinases in signaling pathways that are dysregulated in cancer, inflammation, and metabolic disorders, systematic screening of this compound derivatives against a broad panel of kinases could identify novel and selective inhibitors for various therapeutic indications. For example, derivatives of the related 1H-pyrrolo[2,3-d]pyrimidine scaffold have been optimized as potent and orally bioavailable inhibitors of PKB for potential use in oncology. nih.gov

Targeting Neurological and Inflammatory Disorders: The pyrrolopyridine scaffold is present in compounds investigated for central nervous system (CNS) diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as PDE4B inhibitors, a target for treating CNS diseases due to its role in regulating inflammatory processes. nih.gov Additionally, related pyrazol-4-yl-pyridine derivatives have been developed as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, a target for schizophrenia and other neuropsychiatric disorders. nih.gov This precedent suggests that derivatives of this compound could be explored for their potential in treating neuroinflammatory and psychiatric conditions.

Anti-Infective Agents: The azaindole scaffold has been the focus of research into anti-infective agents. Notably, a 4-azaindole-2-piperidine compound was investigated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org Pyrrolopyridine derivatives have also shown potential as antileishmanial agents. nih.gov Future work could involve screening libraries of this compound derivatives against a range of pathogens, including bacteria, fungi, and parasites, to identify new anti-infective leads.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental techniques is revolutionizing drug discovery. For the rational design of novel this compound derivatives, integrating these methodologies will be crucial for accelerating the development of clinical candidates.

Future approaches will likely incorporate:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques like molecular docking can be used to predict how potential ligands will bind. This approach has been used to guide the design of pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors, where fragments of a known drug were merged with the novel scaffold based on docking studies. nih.gov Molecular modeling was also used to understand how 1H-pyrrolo[2,3-b]pyridine-2-carboxamides interact with the PDE4B enzyme. nih.gov These in silico methods help prioritize which compounds to synthesize, saving time and resources.

Ligand-Based Drug Design: In the absence of a target's crystal structure, ligand-based methods can be employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to a series of 1H-pyrrolo[2,3-b]pyridine derivatives to build predictive models. These models generate contour maps that highlight which chemical features are associated with increased or decreased biological activity, thereby guiding the design of more potent compounds.

Advanced Synthesis and Screening: The synthesis of novel derivatives often relies on modern cross-coupling reactions. The construction of the 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold has been achieved using a sequence of chemoselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. ntnu.no Future efforts will continue to refine these synthetic routes. In parallel, high-throughput screening (HTS) of compound libraries against various biological targets will enable the rapid identification of new hits, which can then be optimized using the computational methods described above.

By combining these advanced computational and experimental strategies, researchers can more effectively navigate the complex chemical space around the this compound scaffold to develop the next generation of targeted therapeutics.

Q & A

Q. What synthetic strategies are employed for 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine derivatives?

Common routes include:

  • Regioselective halogenation : Fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide via Balz-Schiemann reaction or lithium-halogen exchange .
  • N-alkylation : Benzyl or alkyl groups introduced via nucleophilic substitution under basic conditions (e.g., KOH with Bu₄N⁺HSO₄⁻ as a phase-transfer catalyst) .
  • Multi-component reactions : SnCl₂-catalyzed reactions for quinoline derivatives, enabling atom-economical library generation .

Q. Which structural characterization techniques are critical for confirming pyrrolo[2,3-b]pyridine derivatives?

  • X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) for refining small-molecule structures and resolving crystallographic ambiguities .
  • NMR and mass spectrometry : Essential for verifying regiochemistry and purity, particularly for halogenated or substituted derivatives .
  • HPLC and elemental analysis : Ensure ≥95% purity for biological testing .

Q. What in vitro assays are used to evaluate the biological activity of this scaffold?

  • Kinase inhibition : BTK (Bruton's tyrosine kinase) and FGFR (fibroblast growth factor receptor) enzymatic assays (IC₅₀ determination) .
  • Antiproliferative assays : Testing against cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT or ATP-lite protocols .
  • Apoptosis markers : Caspase-3/7 activation and survivin phosphorylation analysis in mesothelioma models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?

  • Position-specific modifications :
  • 5-position : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) enhances FGFR1 affinity by interacting with Gly485 .
  • 7-substitution : Bulky groups (e.g., thiazole or indole) improve BTK selectivity by occupying hydrophobic pockets .
    • Scaffold hopping : Replacing pyridine with thieno[2,3-b]pyridine improves metabolic stability while retaining activity .

Q. How to resolve discrepancies in SAR data across kinase targets (e.g., BTK vs. FGFR)?

  • Binding mode analysis : Molecular docking (e.g., FGFR1-PDB 4RW1) reveals divergent hinge-region interactions .
  • Selectivity profiling : Broad kinase panels (e.g., 50+ kinases) identify off-target effects, guiding scaffold refinement .
  • Crystallographic validation : Co-crystal structures (e.g., compound 1-FGFR1) highlight critical hydrogen bonds (e.g., Asp641) .

Q. What strategies enhance in vivo efficacy in xenograft models?

  • Combination therapy : Synergistic effects observed with paclitaxel in mesothelioma models (e.g., 58–75% tumor volume reduction) .
  • Pharmacokinetic optimization : Substituents like piperidin-4-yl improve solubility and reduce CYP450-mediated metabolism .
  • Dosing regimens : Intraperitoneal administration maximizes bioavailability in peritoneal mesothelioma .

Q. How to address contradictions in metabolic stability predictions vs. experimental data?

  • In silico tools : ADMET predictors (e.g., SwissADME) identify metabolic hotspots (e.g., N-methylation susceptibility) .
  • Microsomal assays : Human liver microsomes quantify oxidation rates, guiding structural modifications (e.g., fluorination to block CYP3A4) .
  • Zebrafish models : In vivo metabolism studies validate stability and metabolite identification .

Q. What computational methods are used to design selective inhibitors?

  • Molecular dynamics simulations : Assess binding pocket flexibility (e.g., FGFR1 vs. FGFR4 selectivity) .
  • Free energy perturbation (FEP) : Predicts ΔΔG changes for substituent modifications (e.g., methyl vs. ethyl groups) .
  • QSAR modeling : Machine learning algorithms correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values .

Q. How to validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to FGFR1 in lysates via protein stabilization .
  • Phospho-flow cytometry : Quantify downstream signaling (e.g., ERK phosphorylation) in primary cells .
  • PET radiolabeling : Fluorine-18 derivatives enable in vivo target occupancy studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.